Methyl 2-(1,2-dimethyl-5-(3,5-methylphenylthio)-1H-imidazol-4-yl)propionate
Overview
Description
Methyl 2-(1,2-dimethyl-5-(3,5-methylphenylthio)-1H-imidazol-4-yl)propionate is a complex organic compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,2-dimethyl-5-(3,5-methylphenylthio)-1H-imidazol-4-yl)propionate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable sulfanyl donor reacts with the imidazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,2-dimethyl-5-(3,5-methylphenylthio)-1H-imidazol-4-yl)propionate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-(1,2-dimethyl-5-(3,5-methylphenylthio)-1H-imidazol-4-yl)propionate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(1,2-dimethyl-5-(3,5-methylphenylthio)-1H-imidazol-4-yl)propionate involves its interaction with specific molecular targets. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring, known for their broad range of biological activities.
Imidazole Derivatives: Various substituted imidazoles with different functional groups, each exhibiting unique properties and applications.
Uniqueness
Methyl 2-(1,2-dimethyl-5-(3,5-methylphenylthio)-1H-imidazol-4-yl)propionate is unique due to the presence of the sulfanyl group attached to a dimethylphenyl ring, which is not commonly found in other imidazole derivatives. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Properties
CAS No. |
178979-89-0 |
---|---|
Molecular Formula |
C17H22N2O2S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
methyl 2-[5-(3,5-dimethylphenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoate |
InChI |
InChI=1S/C17H22N2O2S/c1-10-7-11(2)9-14(8-10)22-16-15(12(3)17(20)21-6)18-13(4)19(16)5/h7-9,12H,1-6H3 |
InChI Key |
FXZJHAZJCMRJJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)SC2=C(N=C(N2C)C)C(C)C(=O)OC)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.